2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is an organic compound with the molecular formula C13H7F3N2O. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent hydrolysis . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings .
Chemical Reactions Analysis
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, amines, and substituted aromatic compounds .
Scientific Research Applications
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of specific biochemical pathways . The hydroxyl and nitrile groups also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile can be compared with similar compounds such as:
2-Hydroxy-3-(trifluoromethyl)pyridine: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group, affecting its reactivity and applications.
4-(trifluoromethyl)phenol: This compound lacks the nitrile group, making it less versatile in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-oxo-4-[3-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)9-3-1-2-8(6-9)10-4-5-18-12(19)11(10)7-17/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXQQWLUTICLFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=O)NC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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